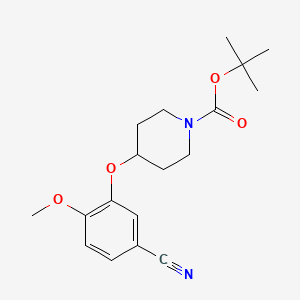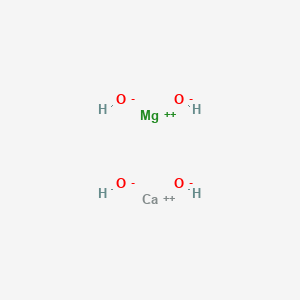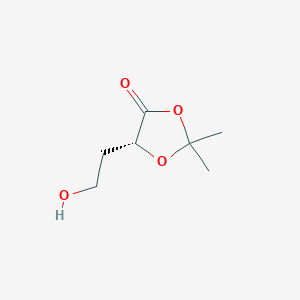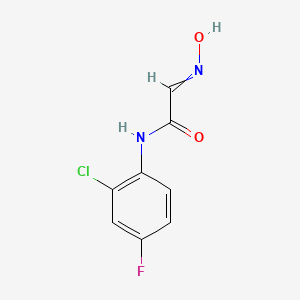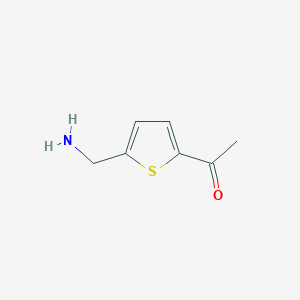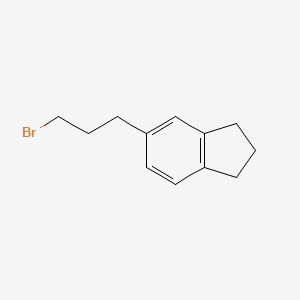
5-(3-bromopropyl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromopropyl)-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an indan structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-2,3-dihydro-1H-indene typically involves the bromination of a propyl-indan precursor. One common method is the reaction of indan with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-bromopropyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl-indan.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido-indan, thiol-indan, or alkoxy-indan derivatives.
Oxidation: Formation of indan-3-ol or indan-3-one.
Reduction: Formation of 3-propyl-indan.
Applications De Recherche Scientifique
5-(3-bromopropyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-bromopropyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atom and indan structure. The bromine atom can participate in nucleophilic substitution reactions, while the indan structure can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylbenzene: Similar structure but lacks the indan ring.
5-Bromoindan: Similar indan structure but with a bromine atom directly attached to the indan ring.
3-Propylindan: Similar propyl chain but without the bromine atom.
Propriétés
Numéro CAS |
56635-79-1 |
|---|---|
Formule moléculaire |
C12H15Br |
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Br/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9H,1-5,8H2 |
Clé InChI |
VXOXDKSXXOISCF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


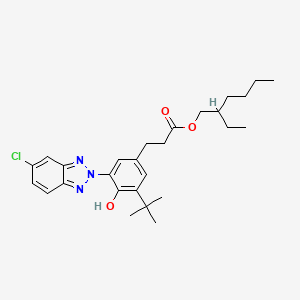
![cis-tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8693165.png)
![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B8693177.png)
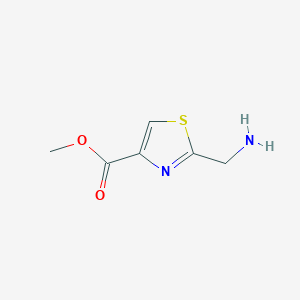
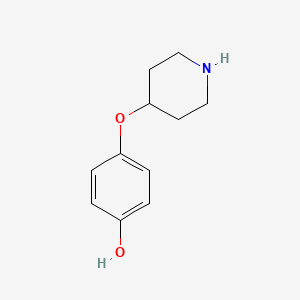
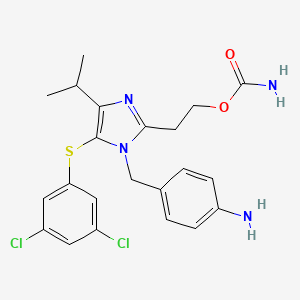
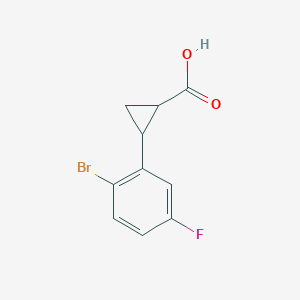

![2-Chloro-4-(thieno[3,2-d]pyrimidin-4-yloxy)benzenamine](/img/structure/B8693222.png)
